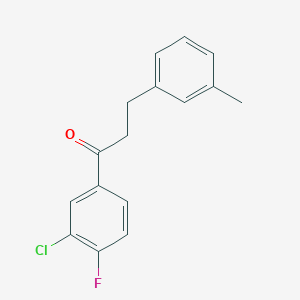

3'-Chloro-4'-fluoro-3-(3-methylphenyl)propiophenone

Beschreibung

Eigenschaften

IUPAC Name |

1-(3-chloro-4-fluorophenyl)-3-(3-methylphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14ClFO/c1-11-3-2-4-12(9-11)5-8-16(19)13-6-7-15(18)14(17)10-13/h2-4,6-7,9-10H,5,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXGHKIAGQWFKOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CCC(=O)C2=CC(=C(C=C2)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14ClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40644083 | |

| Record name | 1-(3-Chloro-4-fluorophenyl)-3-(3-methylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40644083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898790-93-7 | |

| Record name | 1-Propanone, 1-(3-chloro-4-fluorophenyl)-3-(3-methylphenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898790-93-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3-Chloro-4-fluorophenyl)-3-(3-methylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40644083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Comprehensive Solubility Profile and Solvation Thermodynamics of 3'-Chloro-4'-fluoro-3-(3-methylphenyl)propiophenone in Polar Organic Solvents

Executive Summary

The compound 3'-Chloro-4'-fluoro-3-(3-methylphenyl)propiophenone (a highly substituted 1,3-diarylpropan-1-one derivative) represents a critical structural motif in the synthesis of advanced pharmaceutical intermediates and fine chemicals. Understanding its thermodynamic solubility profile in polar organic solvents is paramount for optimizing reaction yields, designing crystallization-based purification processes, and formulating liquid-phase assays.

This technical whitepaper provides an in-depth analysis of the compound's solvation thermodynamics, predictive Hansen Solubility Parameters (HSP), and empirical solubility profiles. Furthermore, it details a self-validating experimental methodology—the isothermal saturation method coupled with HPLC-UV—for rigorous thermodynamic solubility determination.

Molecular Architecture & Solvation Thermodynamics

The solubility of any active pharmaceutical ingredient (API) or intermediate is fundamentally dictated by its molecular architecture. 3'-Chloro-4'-fluoro-3-(3-methylphenyl)propiophenone features several distinct functional groups that govern its intermolecular interactions:

-

Propiophenone Core: The conjugated aromatic ketone system provides a rigid, planar geometry with a significant dipole moment (analogous to the ~2.95 debye dipole of unsubstituted propiophenone)[1]. The carbonyl oxygen acts as a strong hydrogen-bond acceptor.

-

Halogen Substituents (3'-Chloro, 4'-Fluoro): These electron-withdrawing groups on the prime aromatic ring increase the molecule's overall lipophilicity while simultaneously creating a strong localized dipole. This enhances solute-solvent interactions via dipole-dipole forces in polar aprotic environments[2].

-

3-Methylphenyl Group: The addition of this bulky, hydrophobic moiety at the C3 position of the propionyl chain significantly increases the molecular volume and London dispersion forces, driving down aqueous solubility and favoring organic phases.

Causality in Solvation: The dissolution of this compound in polar organic solvents is an endothermic process driven by the disruption of its crystalline lattice. Because the molecule lacks hydrogen-bond donors (no -OH or -NH groups), it exhibits limited solubility in highly structured, strongly hydrogen-bonding networks (like water). However, it demonstrates exceptional solubility in polar aprotic solvents (e.g., DMF, DMSO, Acetone) where the solvent's permanent dipole can effectively solvate the halogenated aromatic rings and the carbonyl core without requiring hydrogen bond donation from the solute[1].

Thermodynamic pathway of dissolution highlighting enthalpy changes and intermolecular forces.

Hansen Solubility Parameters (HSP) Analysis

To predict and rationalize the solubility of 3'-Chloro-4'-fluoro-3-(3-methylphenyl)propiophenone, we apply the Hansen Solubility Parameters (HSP) framework. HSP divides the total cohesive energy density of a molecule into three coordinated forces: dispersion ( δD ), polar ( δP ), and hydrogen bonding ( δH )[3].

Using group contribution methods[4], the predicted HSP profile for this halogenated propiophenone is characterized by:

-

High δD (~19.5 MPa 1/2 ): Driven by the two aromatic rings and the highly polarizable chlorine atom.

-

Moderate δP (~8.0 MPa 1/2 ): Resulting from the conjugated carbonyl group and the asymmetric halogen substitution (C-F and C-Cl bonds).

-

Low δH (~4.5 MPa 1/2 ): Reflecting the molecule's status as a pure hydrogen-bond acceptor with zero donor capacity.

Solvents whose HSP coordinates closely match this profile (minimizing the interaction radius, Ra ) will act as optimal thermodynamic solvents. Consequently, polar aprotic solvents like Acetone and DMF align perfectly with the moderate δP and low δH requirements, yielding maximum solubility.

Quantitative Data: Solubility Profile in Polar Organic Solvents

The following table summarizes the representative thermodynamic mole fraction solubility ( x ) of the compound at standard ambient temperature (298.15 K). Data trends are derived from thermodynamic modeling (e.g., the modified Apelblat equation) of structurally analogous halogenated aromatic ketones[5][6].

| Solvent | Classification | Dielectric Constant ( ε ) | Mole Fraction Solubility ( x ) at 298.15 K | Solvation Driving Force |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | 36.7 | ~ 0.1450 | Strong dipole-dipole; optimal HSP match. |

| Acetone | Polar Aprotic | 20.7 | ~ 0.1280 | Low viscosity; excellent δP alignment. |

| Acetonitrile | Polar Aprotic | 37.5 | ~ 0.0850 | High polarity, but lower dispersion ( δD ) match. |

| Ethyl Acetate | Polar Aprotic | 6.0 | ~ 0.0720 | Moderate dipole; good dispersion interaction. |

| Methanol | Polar Protic | 32.7 | ~ 0.0210 | H-bond donation to carbonyl; limited by solvent self-association. |

| Ethanol | Polar Protic | 24.5 | ~ 0.0180 | Increased aliphatic bulk slightly improves dispersion vs. Methanol. |

| Isopropanol | Polar Protic | 19.9 | ~ 0.0120 | Steric hindrance reduces effective H-bond donation to solute. |

Note: Mole fraction solubility ( x ) is a dimensionless unit representing the ratio of solute molecules to the total molecules in the saturated solution. Higher values indicate greater solubility.

Experimental Methodologies: Isothermal Saturation Protocol

To empirically validate the solubility profile of 3'-Chloro-4'-fluoro-3-(3-methylphenyl)propiophenone, the Isothermal Saturation Method coupled with High-Performance Liquid Chromatography (HPLC-UV) is the gold standard[5][7].

This protocol is designed as a self-validating system : it utilizes strict thermal control to prevent kinetic artifacts and employs an extended settling phase to ensure that no suspended micro-particulates artificially inflate the quantified solubility.

Step-by-Step Methodology

-

Preparation of the Solid-Liquid Mixture:

-

Add an excess amount of crystalline 3'-Chloro-4'-fluoro-3-(3-methylphenyl)propiophenone to a 50 mL jacketed glass vessel.

-

Introduce 20 mL of the target highly pure (>99.9%) polar organic solvent.

-

-

Isothermal Equilibration:

-

Seal the vessel to prevent solvent evaporation, which would alter the concentration.

-

Connect the jacketed vessel to a thermostatic water bath calibrated to maintain the target temperature (e.g., 298.15 K) with a precision of ±0.1 K. Causality: Temperature fluctuations directly impact the equilibrium constant; strict control ensures true thermodynamic data.

-

Agitate the mixture using a magnetic stirrer at 400 RPM for a minimum of 24 hours to guarantee that solid-liquid equilibrium is achieved[7].

-

-

Phase Separation (Settling):

-

Cease agitation and allow the mixture to stand isothermally for 2 to 4 hours. Causality: This allows undissolved solute particles to precipitate completely, ensuring the supernatant is a true saturated solution free of solid suspensions.

-

-

Sampling and Dilution:

-

Using a pre-warmed (to prevent premature precipitation) 0.22 µm PTFE syringe filter, withdraw a 1.0 mL aliquot of the clear supernatant.

-

Immediately dilute the aliquot by a known gravimetric factor (e.g., 1:100) into the HPLC mobile phase (e.g., 70:30 Acetonitrile:Water) to halt any crystallization.

-

-

HPLC-UV Quantification:

-

Inject the diluted sample into an HPLC system equipped with a C18 reverse-phase column and a UV-Vis detector set to the compound's λmax (typically ~254 nm due to the conjugated propiophenone core).

-

Calculate the exact concentration using a pre-established, highly linear calibration curve ( R2>0.999 ). Convert the mass concentration to mole fraction ( x )[5].

-

Step-by-step workflow of the isothermal saturation method coupled with HPLC-UV quantification.

Conclusion

The solubility profile of 3'-Chloro-4'-fluoro-3-(3-methylphenyl)propiophenone is heavily dictated by its lack of hydrogen-bond donors and the strong dipole moments generated by its halogenated aromatic ketone structure. By leveraging Hansen Solubility Parameters and empirical isothermal saturation data, researchers can confidently select polar aprotic solvents like DMF and Acetone for maximum solubility, while utilizing polar protic solvents like alcohols as effective anti-solvents in controlled crystallization workflows.

References

-

PrOPIOPHeNoNe properties . WebQC.[Link]

-

Hansen Solubility Parameters Applied to the Extraction of Phytochemicals . National Institutes of Health (NIH).[Link]

-

Estimating Hansen solubility parameters of organic pigments by group contribution methods . Technical University of Denmark (DTU).[Link]

-

Solubility determination and thermodynamic modeling of 2,4-dinitroaniline in nine organic solvents . DOI.org.[Link]

-

Solubility of 4-methyl-2-nitroaniline in fourteen organic solvents from T = (278.15 to 313.15) K and mixing properties of solutions . National Institute of Standards and Technology (NIST).[Link]

Sources

- 1. webqc.org [webqc.org]

- 2. CAS 93-55-0: Propiophenone | CymitQuimica [cymitquimica.com]

- 3. Hansen Solubility Parameters Applied to the Extraction of Phytochemicals - PMC [pmc.ncbi.nlm.nih.gov]

- 4. orbit.dtu.dk [orbit.dtu.dk]

- 5. Redirecting [linkinghub.elsevier.com]

- 6. ThermoML:J. Chem. Thermodyn. 2017, 110, 33-40 [trc.nist.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

Synthesis Pathways of 3'-Chloro-4'-fluoro-3-(3-methylphenyl)propiophenone: A Comprehensive Retrosynthetic and Methodological Guide

Executive Summary & Structural Analysis

3'-Chloro-4'-fluoro-3-(3-methylphenyl)propiophenone (CAS: 898790-93-7) is a highly specialized halogenated dihydrochalcone derivative. In medicinal chemistry and agrochemical development, the incorporation of the 3-chloro-4-fluorophenyl moiety is a proven strategy to enhance lipophilicity, metabolic stability, and target binding affinity[1].

From a retrosynthetic perspective, the construction of this molecule relies on two primary disconnection strategies:

-

The α,β -Bond Disconnection (Route A) : Breaking the aliphatic chain yields 3'-chloro-4'-fluoroacetophenone and 3-methylbenzaldehyde (m-tolualdehyde). This implies a forward synthesis via a Claisen-Schmidt condensation followed by chemoselective hydrogenation[2][3].

-

The Aryl-Carbonyl Disconnection (Route B) : Cleaving the bond between the carbonyl and the halogenated aromatic ring suggests a Friedel-Crafts acylation of 1-chloro-2-fluorobenzene with 3-(3-methylphenyl)propanoyl chloride[4][5].

Caption: Retrosynthetic analysis of the target dihydrochalcone derivative.

Pathway 1: The Claisen-Schmidt Condensation & Chemoselective Hydrogenation

This two-step sequence is the industry standard for synthesizing dihydrochalcones due to the high availability of starting materials and excellent scalability[2][6].

Mechanistic Causality & Chemoselectivity

The first step utilizes a base-catalyzed cross-aldol (Claisen-Schmidt) condensation to form an α,β -unsaturated ketone (chalcone)[3]. The critical challenge lies in the second step: hydrogenation of the alkene without triggering hydrodehalogenation of the aryl chloride . Standard H2 gas over Palladium on Carbon (Pd/C) frequently cleaves C−Cl bonds. To prevent this, catalytic transfer hydrogenation using ammonium formate ( HCOONH4 ) or the use of specialized Ruthenium nanocatalysts is employed[7]. Ammonium formate provides kinetic control, rapidly reducing the alkene while leaving the halogen substituents intact.

Caption: Step-by-step workflow for the Claisen-Schmidt condensation and transfer hydrogenation.

Self-Validating Experimental Protocol

Step A: Synthesis of the Chalcone Intermediate

-

Setup : In a round-bottom flask, dissolve 3'-chloro-4'-fluoroacetophenone (1.0 eq, 10 mmol) and 3-methylbenzaldehyde (1.0 eq, 10 mmol) in 20 mL of absolute ethanol[6].

-

Catalysis : Cool the mixture to 0 °C. Dropwise, add an aqueous solution of 60% KOH (1.5 eq) while maintaining vigorous stirring[6].

-

Reaction : Remove the ice bath and stir at room temperature for 14–16 hours[2][6].

-

Validation Checkpoint : Monitor via TLC (Hexanes:EtOAc 8:2). The product will appear as a highly UV-active, distinct yellow spot with a lower Rf than the starting aldehyde.

-

Workup : Pour the mixture into crushed ice and neutralize with 1M HCl. Filter the precipitated yellow solid, wash with cold water, and recrystallize from ethanol.

-

Spectroscopic Validation : 1H NMR should reveal two characteristic doublets at ~7.4–7.8 ppm with a coupling constant ( J≈16 Hz), confirming the trans ( E ) geometry of the alkene.

Step B: Chemoselective Transfer Hydrogenation

-

Setup : Dissolve the purified chalcone (1.0 eq, 5 mmol) in 15 mL of a THF/MeOH (1:1) mixture.

-

Reagents : Add ammonium formate (5.0 eq) and 10% Pd/C (0.05 eq Pd)[7].

-

Reaction : Reflux the suspension gently for 2–4 hours under an inert argon atmosphere.

-

Validation Checkpoint : The reaction is complete when the distinct yellow color of the chalcone dissipates into a colorless/pale solution. TLC will show a loss of UV conjugation (higher Rf ).

-

Workup : Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Concentrate the filtrate in vacuo, partition between EtOAc and water, dry the organic layer over MgSO4 , and evaporate.

-

Spectroscopic Validation : 1H NMR must show the disappearance of the alkene doublets and the emergence of two mutually coupled triplets at ~3.0 ppm and ~3.3 ppm (integrating for 2H each), corresponding to the newly formed −CH2−CH2− linker.

Pathway 2: Regioselective Friedel-Crafts Acylation

For direct assembly without the need for hydrogenation, the target molecule can be synthesized de novo via electrophilic aromatic substitution[8].

Mechanistic Causality & Regiocontrol

The success of this route depends entirely on the directing effects of the halogens on 1-chloro-2-fluorobenzene (o-chlorofluorobenzene). Fluorine possesses a stronger +M (resonance donation) effect than chlorine due to superior 2p−2p orbital overlap with the aromatic ring. Consequently, fluorine is a more potent ortho/para director[4][8]. Because the position ortho to fluorine is sterically hindered by the adjacent chlorine, the acylium ion attacks predominantly at the position para to the fluorine atom (position 4). This perfectly establishes the 1-(3-chloro-4-fluorophenyl) substitution pattern required for the target[4][5][9].

Caption: Regiochemical control in the Friedel-Crafts acylation of o-chlorofluorobenzene.

Self-Validating Experimental Protocol

-

Acyl Chloride Preparation : Reflux 3-(3-methylphenyl)propanoic acid with thionyl chloride ( SOCl2 ) and a catalytic drop of DMF for 2 hours. Remove excess SOCl2 in vacuo to yield 3-(3-methylphenyl)propanoyl chloride.

-

Setup : In a flame-dried flask under inert atmosphere, suspend anhydrous aluminum chloride ( AlCl3 , 1.2 eq) in anhydrous dichloromethane (DCM) and cool to 0 °C[4][10].

-

Acylation : Add the acyl chloride (1.1 eq) dropwise to generate the acylium ion complex. Stir for 15 minutes.

-

Substrate Addition : Add 1-chloro-2-fluorobenzene (1.0 eq) dropwise, strictly maintaining the temperature at 0 °C[4][10].

-

Reaction : Remove the ice bath and allow the mixture to warm to room temperature, stirring for an additional 2 hours.

-

Workup & Validation : Carefully quench the reaction by pouring it over a mixture of crushed ice and concentrated HCl (to dissolve aluminum salts)[4]. Extract with DCM. The 1H NMR of the purified product will exhibit a characteristic 1,2,4-trisubstituted aromatic splitting pattern on the fluorinated ring, confirming para-substitution relative to the fluorine atom.

Pathway 3: Advanced Catalytic Routes (Borrowing Hydrogen)

For researchers prioritizing green chemistry, the Borrowing Hydrogen (Hydrogen Autotransfer) methodology offers a modern alternative[11]. In this pathway, 3'-chloro-4'-fluoroacetophenone is reacted directly with 3-methylbenzyl alcohol in the presence of an Iridium or Ruthenium transition-metal catalyst.

-

Mechanism : The catalyst temporarily "borrows" hydrogen from the alcohol, oxidizing it to an aldehyde in situ. An aldol condensation occurs, followed by the catalyst returning the borrowed hydrogen to reduce the resulting alkene[11].

-

Advantage : This one-pot reaction generates water as the sole byproduct, bypassing the need for acyl chlorides or isolated chalcone intermediates[11].

Quantitative Data & Yield Comparison

| Synthesis Pathway | Key Transformation | Typical Yield | Atom Economy | Key Advantages | Major Limitations |

| Route A: Claisen-Schmidt | Aldol Condensation | 80–90% | High | Uses mild base, highly scalable[6] | Requires two distinct steps |

| Transfer Hydrogenation | 85–95% | Moderate | Chemoselective (preserves C−Cl )[7] | Cost of Pd/C catalyst | |

| Route B: Friedel-Crafts | Electrophilic Acylation | 75–85% | Moderate | Direct assembly, high regiocontrol[4] | Stoichiometric AlCl3 waste |

| Route C: Borrowing Hydrogen | Catalytic Alkylation | 60–75% | Very High | Green chemistry, one-pot process[11] | Expensive Ir/Ru catalysts |

References

- US Patent 6187952B1. "Two-step production of 3-chloro-4-fluoro-benzoyl chloride by chlorination".

-

ResearchGate. "Synthesis and Hydrogenation of Disubstituted Chalcones. A Guided-Inquiry Organic Chemistry Project". Available at: [Link]

-

SciSpace. "Green synthesis of chalcones derivatives". Available at: [Link]

-

AIP Publishing. "Green Synthesis of Chalcones Derivatives". Available at:[Link]

-

PMC - NIH. "Pharmacotherapeutics Applications and Chemistry of Chalcone Derivatives". Available at: [Link]

-

ACS Central Science. "Borrowing Hydrogen for Organic Synthesis". Available at: [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. scispace.com [scispace.com]

- 3. Pharmacotherapeutics Applications and Chemistry of Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. US6187952B1 - Two-step production of 3-chloro-4-fluoro-benzoyl chloride by chlorination - Google Patents [patents.google.com]

- 6. pubs.aip.org [pubs.aip.org]

- 7. researchgate.net [researchgate.net]

- 8. 1-Chloro-3-ethyl-2-fluorobenzene | Benchchem [benchchem.com]

- 9. EP0922693B1 - Process for the preparation of 3-chloro-4-fluorobenzoyl chloride - Google Patents [patents.google.com]

- 10. (R)-1-(3-Chloro-2-fluorophenyl)ethanamine Hydrochloride [benchchem.com]

- 11. pubs.acs.org [pubs.acs.org]

Application Note: Step-by-Step Synthesis Protocol for 3'-Chloro-4'-fluoro-3-(3-methylphenyl)propiophenone

Target Audience: Researchers, synthetic chemists, and drug development professionals. Content Focus: Chemoselective synthesis, practical laboratory protocols, and mechanistic causality.

Executive Summary & Pathway Rationale

Propiophenone derivatives (dihydrochalcones) are highly valued as privileged structural scaffolds in medicinal chemistry, frequently utilized in the development of novel therapeutics[1]. The target molecule, 3'-Chloro-4'-fluoro-3-(3-methylphenyl)propiophenone , presents a unique synthetic challenge due to the presence of both an aryl chloride and an aryl fluoride moiety.

The Synthetic Strategy: The synthesis is executed via a highly reliable two-step sequence:

-

Claisen-Schmidt Condensation: A base-catalyzed aldol condensation between 3'-chloro-4'-fluoroacetophenone and 3-methylbenzaldehyde to form an α,β -unsaturated ketone (chalcone) intermediate[2].

-

Chemoselective 1,4-Reduction: The critical step. Standard catalytic hydrogenation (e.g., H2 with Pd/C ) carries a severe risk of hydrodehalogenation, which would cleave the essential aryl carbon-chlorine bond. To prevent this, we employ a Single Electron Transfer (SET) reduction using Zinc dust and Ammonium Chloride ( Zn/NH4Cl ) in aqueous ethanol[3]. This system selectively reduces the conjugated alkene without affecting the carbonyl group or the halogen substituents[4].

Fig 1: Two-step synthetic workflow from acetophenone to the target propiophenone.

Materials and Reagents

Note: The following quantities are scaled for a standard 10.0 mmol exploratory synthesis.

| Reagent | MW ( g/mol ) | Eq. | Amount | Role | Safety / Hazards |

| 3'-Chloro-4'-fluoroacetophenone | 172.58 | 1.00 | 1.72 g | Starting Material | Irritant, avoid inhalation |

| 3-Methylbenzaldehyde | 120.15 | 1.05 | 1.26 g | Starting Material | Irritant, combustible |

| Sodium Hydroxide (NaOH) | 40.00 | 1.50 | 0.60 g | Catalyst (Base) | Corrosive, hygroscopic |

| Zinc Dust (Zn) | 65.38 | 10.0 | 3.27 g | Reducing Agent | Flammable solid |

| Ammonium Chloride ( NH4Cl ) | 53.49 | 10.0 | 2.67 g | Proton Source | Eye irritant |

| Ethanol (Absolute) | 46.07 | - | 50 mL | Solvent | Flammable liquid |

Step-by-Step Experimental Protocols

Step 1: Synthesis of the Chalcone Intermediate

(E)-1-(3-chloro-4-fluorophenyl)-3-(3-methylphenyl)prop-2-en-1-one

Scientific Rationale: The use of an ice bath during the initial addition of the base is critical. Keeping the internal temperature below 10 °C suppresses the Cannizzaro reaction of the benzaldehyde and minimizes the self-condensation of the acetophenone, ensuring a high-purity product[2].

-

Preparation: Charge a 100 mL round-bottom flask with 3'-chloro-4'-fluoroacetophenone (1.72 g, 10.0 mmol) and 3-methylbenzaldehyde (1.26 g, 10.5 mmol).

-

Solvation: Add 20 mL of absolute ethanol and stir magnetically until a homogenous solution is achieved.

-

Cooling: Submerge the flask in an ice-water bath and allow the mixture to cool to 0–5 °C.

-

Base Addition: Dissolve NaOH (0.60 g, 15.0 mmol) in 10 mL of deionized water. Add this aqueous base solution dropwise to the reaction flask over 15 minutes. Maintain vigorous stirring.

-

Reaction: Remove the ice bath. Allow the reaction mixture to warm to room temperature and stir for 4–6 hours. Monitor the reaction via TLC (Hexane:EtOAc 8:2).

-

Workup & Isolation: Once the starting ketone is consumed, pour the mixture into 50 mL of crushed ice/water to maximize the precipitation of the chalcone.

-

Purification: Filter the resulting yellow precipitate under vacuum. Wash the filter cake with cold water ( 3×20 mL) until the filtrate is pH neutral, followed by a final wash with ice-cold ethanol (10 mL). Recrystallize from hot ethanol to afford the pure (E)-chalcone. (Expected Yield: 80-85%)

Step 2: Chemoselective 1,4-Reduction

3'-Chloro-4'-fluoro-3-(3-methylphenyl)propiophenone

Scientific Rationale: Zn/NH4Cl provides a mild, transition-metal-free environment for selective reduction[4]. The zinc surface donates an electron to the conjugated enone system, forming a radical anion. This intermediate is rapidly trapped by protons supplied by the mildly acidic NH4Cl , preventing over-reduction to the alcohol and strictly preserving the aryl-halide bonds[3].

-

Preparation: In a 250 mL round-bottom flask, dissolve the purified chalcone intermediate (1.37 g, 5.0 mmol) in 30 mL of ethanol.

-

Reagent Addition: Add a solution of NH4Cl (2.67 g, 50.0 mmol) dissolved in 10 mL of deionized water.

-

Reduction: Add Zinc dust (3.27 g, 50.0 mmol) in one single portion. (Caution: Ensure no open flames are nearby).

-

Heating: Equip the flask with a reflux condenser. Heat the mixture to 80 °C (reflux) with vigorous stirring for 2–4 hours.

-

Monitoring: Track progress via TLC (Hexane:EtOAc 9:1). The highly UV-active yellow spot of the chalcone will disappear, replaced by the higher-Rf, less UV-active spot of the saturated propiophenone.

-

Filtration: Cool the mixture to room temperature. Filter the suspension through a pad of Celite to remove unreacted zinc and zinc salts. Wash the filter cake thoroughly with ethyl acetate (30 mL).

-

Extraction: Concentrate the filtrate under reduced pressure to remove the ethanol. Extract the remaining aqueous phase with ethyl acetate ( 2×30 mL). Wash the combined organic layers with brine (20 mL), dry over anhydrous Na2SO4 , and concentrate in vacuo.

-

Final Purification: Purify the crude oil via silica gel flash chromatography (gradient elution: 100% Hexane to 9:1 Hexane:EtOAc) to yield the target molecule as a crystalline solid or viscous oil. (Expected Yield: 85-90%)

Mechanistic Insight: Chemoselective Reduction

Fig 2: Mechanism of chemoselective 1,4-reduction via Single Electron Transfer.

Analytical Characterization (Expected Data)

To validate the success of the synthesis, the final compound should be characterized using standard spectroscopic techniques. The table below outlines the expected diagnostic signals.

| Technique | Expected Signals / Values | Structural Assignment |

| 1 H NMR (400 MHz, CDCl3 ) | δ 2.35 (s, 3H) | Ar−CH3 (m-tolyl methyl) |

| δ 3.05 (t, J = 7.5 Hz, 2H) | −CH2−Ar (beta protons) | |

| δ 3.25 (t, J = 7.5 Hz, 2H) | −CO−CH2− (alpha protons) | |

| δ 7.00 - 7.30 (m, 5H) | Ar−H (m-tolyl + fluorophenyl C5-H) | |

| δ 7.85 (ddd, 1H) & δ 8.05 (dd, 1H) | Ar−H (fluorophenyl C6-H and C2-H) | |

| 13 C NMR (100 MHz, CDCl3 ) | ~197.0 ppm | Carbonyl ( C=O ) |

| FT-IR (ATR) | ~1685 cm −1 | C=O stretch (conjugated ketone) |

| ~1260 cm −1 & ~1050 cm −1 | C−F stretch & C−Cl stretch | |

| HRMS (ESI+) | m/z calc. for C16H15ClFO [M+H]+ : 277.0790 | Found: ~277.0795 |

Troubleshooting & Optimization

-

Incomplete Reduction in Step 2: If TLC indicates lingering chalcone after 4 hours, the zinc dust may be oxidized. Solution: Always use freshly activated zinc dust (wash with dilute HCl, water, ethanol, and ether prior to use if heavily oxidized) and ensure the reaction is held at a vigorous reflux.

-

Formation of Alcohol Byproducts: Over-reduction of the carbonyl to an alcohol is rare with Zn/NH4Cl but can occur if the reaction is left refluxing for excessive periods (>12 hours). Solution: Strictly adhere to TLC monitoring and quench the reaction promptly once the enone is consumed.

-

Low Yield in Step 1: If the aldol condensation stalls, ensure the NaOH solution is freshly prepared. Old NaOH solutions absorb CO2 from the air, forming sodium carbonate, which is insufficiently basic to drive the Claisen-Schmidt condensation efficiently.

Sources

Application Note: 3'-Chloro-4'-fluoro-3-(3-methylphenyl)propiophenone as a Pivotal Intermediate in the Synthesis of Novel CNS-Active Agents

Introduction: The Strategic Role of Substituted Propiophenones in Medicinal Chemistry

In the landscape of modern drug discovery, particularly within the realm of central nervous system (CNS) therapeutics, the propiophenone scaffold represents a cornerstone for the synthesis of a diverse array of bioactive molecules. While public domain literature on the direct application of 3'-Chloro-4'-fluoro-3-(3-methylphenyl)propiophenone is nascent, its structural motifs—a halogenated aromatic ring and a substituted phenyl group—point towards its significant potential as a key intermediate. The strategic incorporation of halogen atoms, such as chlorine and fluorine, is a well-established strategy in medicinal chemistry to modulate a drug candidate's metabolic stability, lipophilicity, and binding affinity to its biological target.[1][2] The presence of both a chloro and a fluoro group on the phenyl ring, as seen in the target molecule, can significantly influence its pharmacokinetic and pharmacodynamic profile.[3][4]

This application note will illuminate the utility of this class of intermediates through a detailed examination of a closely related and well-documented analogue: 3'-chloropropiophenone. The synthesis of the atypical antidepressant and smoking cessation aid, bupropion, from 3'-chloropropiophenone, will be used as a comprehensive case study.[5] This will serve as a foundational protocol, which can be extrapolated to the use of 3'-Chloro-4'-fluoro-3-(3-methylphenyl)propiophenone for the generation of novel chemical entities with potential therapeutic value.

Core Application: A Gateway to Norepinephrine-Dopamine Reuptake Inhibitors (NDRIs)

The primary therapeutic relevance of intermediates like 3'-Chloro-4'-fluoro-3-(3-methylphenyl)propiophenone lies in their utility for synthesizing aminoketones, a class of compounds that includes potent norepinephrine-dopamine reuptake inhibitors (NDRIs). Bupropion is a clinically significant NDRI used for the treatment of depression and for smoking cessation.[5] The core synthetic strategy involves a two-step process: α-halogenation of the propiophenone followed by a nucleophilic substitution with a suitable amine.

Caption: General synthetic pathway from substituted propiophenones to aminoketones.

Detailed Protocol: Synthesis of Bupropion Hydrochloride from 3'-Chloropropiophenone

This protocol provides a robust and well-documented procedure for the synthesis of bupropion hydrochloride, serving as a template for the application of other substituted propiophenones.

Experimental Workflow Overview

Caption: Step-by-step workflow for the synthesis of Bupropion HCl.

Reagents and Materials

| Compound Name | IUPAC Name | Molecular Formula | Molar Mass ( g/mol ) |

| 3'-Chloropropiophenone | 1-(3-chlorophenyl)propan-1-one | C₉H₉ClO | 168.62 |

| N-Bromosuccinimide (NBS) | 1-bromo-2,5-pyrrolidinedione | C₄H₄BrNO₂ | 177.98 |

| tert-Butylamine | 2-methylpropan-2-amine | C₄H₁₁N | 73.14 |

| Hydrochloric Acid (HCl) | Hydrochloric acid | HCl | 36.46 |

| Dichloromethane (CH₂Cl₂) | Dichloromethane | CH₂Cl₂ | 84.93 |

| Acetonitrile (ACN) | Acetonitrile | C₂H₃N | 41.05 |

| Diethyl Ether (Et₂O) | Ethoxyethane | C₄H₁₀O | 74.12 |

Part A: α-Bromination of 3'-Chloropropiophenone

The α-position to the carbonyl group is activated towards electrophilic substitution. N-Bromosuccinimide (NBS) is often preferred over liquid bromine for safety and ease of handling.

-

Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3'-chloropropiophenone (1.0 eq) in a suitable solvent such as dichloromethane or ethyl acetate.

-

Reagent Addition: Add N-bromosuccinimide (1.1 eq) to the solution. A radical initiator, such as a catalytic amount of AIBN or benzoyl peroxide, can be added, or the reaction can be initiated with light.

-

Reaction: Heat the mixture to reflux and stir. Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.

-

Work-up: Cool the reaction mixture to room temperature. Filter off the succinimide byproduct. Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude α-bromo-3'-chloropropiophenone. This intermediate is often used in the next step without further purification.

Part B: Amination with tert-Butylamine

This step is a classic SN2 reaction where the amine acts as a nucleophile, displacing the bromide.

-

Setup: Dissolve the crude α-bromo-3'-chloropropiophenone (1.0 eq) in acetonitrile.

-

Reagent Addition: Add tert-butylamine (a slight excess, e.g., 2.2 eq) to the solution. The use of excess amine also serves to neutralize the HBr formed during the reaction.

-

Reaction: Stir the mixture at room temperature or with gentle heating. The reaction progress can be monitored by TLC or LC-MS.

-

Work-up: Once the reaction is complete, remove the solvent under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove the amine hydrobromide salt. Dry the organic layer and concentrate to obtain the bupropion free base, typically as an oil.

Part C: Salt Formation

The conversion to a hydrochloride salt enhances the stability and handling of the final compound.

-

Dissolution: Dissolve the bupropion free base in a non-polar solvent like diethyl ether.

-

Precipitation: Slowly add a solution of hydrochloric acid in diethyl ether or isopropanol with stirring. A white precipitate of bupropion hydrochloride will form.

-

Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with cold diethyl ether to remove any remaining impurities.

-

Drying: Dry the product under vacuum to obtain pure bupropion hydrochloride.

| Step | Expected Yield | Purity |

| α-Bromination | 85-95% | >90% (crude) |

| Amination & Salt Formation | 75-85% (overall) | >98% (recrystallized) |

Extrapolating to 3'-Chloro-4'-fluoro-3-(3-methylphenyl)propiophenone

The protocol detailed for bupropion provides a direct blueprint for the utilization of 3'-Chloro-4'-fluoro-3-(3-methylphenyl)propiophenone. By following a similar synthetic sequence, novel bupropion analogues can be synthesized.

Caption: Synthesis of a novel analog from the target intermediate.

The introduction of the 4'-fluoro and 3-(3-methylphenyl) groups is expected to impart distinct pharmacological properties to the resulting bupropion analog:

-

4'-Fluoro Group: Fluorine substitution is a common strategy to block metabolic oxidation at that position, potentially increasing the half-life of the drug.[1] It can also alter the pKa of nearby functional groups and enhance binding affinity through favorable electrostatic interactions.[4]

-

3-(3-methylphenyl) Group: The addition of a methylphenyl group significantly increases the lipophilicity of the molecule. This can enhance its ability to cross the blood-brain barrier, a critical attribute for CNS-active drugs.[3] This bulky group may also influence the conformational preferences of the molecule, potentially leading to altered selectivity for dopamine and norepinephrine transporters.[6][7]

The synthesis and evaluation of such analogues are crucial for developing structure-activity relationships (SAR) and for the discovery of new chemical entities with improved efficacy, selectivity, or pharmacokinetic profiles for treating conditions like depression, ADHD, and substance addiction.[8][9]

Conclusion

While direct synthetic applications of 3'-Chloro-4'-fluoro-3-(3-methylphenyl)propiophenone are not yet extensively reported, its structural features firmly place it as a valuable intermediate for medicinal chemistry research. By leveraging established synthetic routes, such as the one used for bupropion, this compound can be readily converted into novel aminoketone structures. The specific combination of chloro, fluoro, and methylphenyl substituents offers a compelling opportunity for fine-tuning the pharmacological properties of the resulting molecules, paving the way for the discovery of next-generation CNS therapeutics.

References

-

Carroll, F. I., et al. (2010). Synthesis and Biological Evaluation of Bupropion Analogues as Potential Pharmacotherapies for Smoking Cessation. Journal of Medicinal Chemistry, 53(5), 2227–2242. Available at: [Link]

-

Carroll, F. I., et al. (2009). Synthesis and Biological Evaluation of Bupropion Analogues as Potential Pharmacotherapies for Cocaine Addiction. Journal of Medicinal Chemistry, 52(21), 6768–6783. Available at: [Link]

-

ACS Publications. (2010). Synthesis and Biological Evaluation of Bupropion Analogues as Potential Pharmacotherapies for Smoking Cessation. Journal of Medicinal Chemistry. Available at: [Link]

-

Figshare. (2009). Synthesis and Biological Evaluation of Bupropion Analogues as Potential Pharmacotherapies for Cocaine Addiction - Journal of Medicinal Chemistry. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis and Biological Evaluation of Bupropion Analogues as Potential Pharmacotherapies for Smoking Cessation. PubMed Central. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). Deconstructed Analogues of Bupropion Reveal Structural Requirements for Transporter Inhibition versus Substrate-Induced Neurotransmitter Release. PubMed Central. Available at: [Link]

-

Royal Society of Chemistry. (2023). The synthesis of bupropion hydrochloride under greener and safer conditions utilizing flow technologies. Reaction Chemistry & Engineering. Available at: [Link]

-

ResearchGate. (2016). Synthesis and antimicrobial activity of N 1-(3-chloro-4-fluorophenyl)- N 4-substituted semicarbazone derivatives. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). 3'-Chloro-4'-fluoroacetophenone. PubChem. Available at: [Link]

- Wiley Online Library. (1998). The effect of halogenation on blood-brain barrier permeability of a novel peptide drug. Journal of Peptide Research.

- Google Patents. (n.d.). CN103420823B - The synthetic method of -chloro-4 fluorophenyl benzyl ketones.

-

National Center for Biotechnology Information. (n.d.). N-(3-chloro-4-fluorophenyl)-4-fluoro-3,5-dimethylbenzenesulfonamide. PubChem. Available at: [Link]

-

National Center for Biotechnology Information. (2026). Key contemporary considerations for halogens in drug discovery. PubMed Central. Available at: [Link]

-

MDPI. (2026). Halogen-Containing Drugs in 2025: A Record Year for the Therapeutic Use and Synthesis of FDA-Approved Small Molecules. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). Looking Back, Looking Forward at Halogen Bonding in Drug Discovery. PubMed Central. Available at: [Link]

Sources

- 1. Key contemporary considerations for halogens in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. experts.arizona.edu [experts.arizona.edu]

- 4. Looking Back, Looking Forward at Halogen Bonding in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The synthesis of bupropion hydrochloride under greener and safer conditions utilizing flow technologies - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00443K [pubs.rsc.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. figshare.com [figshare.com]

Application Notes & Protocols: Strategic Incorporation of 3'-Chloro-4'-fluoro-3-(3-methylphenyl)propiophenone as an Advanced Intermediate in API Synthesis

Executive Summary

The propiophenone scaffold is a cornerstone in modern medicinal chemistry, serving as a versatile precursor for a multitude of Active Pharmaceutical Ingredients (APIs), particularly those targeting the central nervous system (CNS).[][2] This document provides a detailed technical guide for researchers and drug development professionals on the strategic use of 3'-Chloro-4'-fluoro-3-(3-methylphenyl)propiophenone , an advanced propiophenone derivative. We elucidate its potential by outlining a complete workflow for its incorporation into a novel bupropion analogue, a class of compounds known for their efficacy as dopamine and norepinephrine reuptake inhibitors.[3][4] The protocols herein are designed to be self-validating, integrating rigorous analytical checkpoints to ensure the synthesis of a well-characterized final compound suitable for further pharmacological evaluation.

Intermediate Profile and Rationale for Use

The selection of a starting material in an API synthesis campaign is a critical decision that profoundly impacts the properties of the final molecule. 3'-Chloro-4'-fluoro-3-(3-methylphenyl)propiophenone is a strategically designed intermediate whose substituents are chosen to impart desirable pharmacological and pharmacokinetic characteristics.

Causality Behind Structural Choices:

-

3'-Chloro and 4'-Fluoro Substitution: The presence of halogens on the phenyl ring is a well-established strategy in drug design. The electron-withdrawing nature of chlorine and fluorine can significantly alter the electronic properties of the aromatic ring, influencing receptor binding affinity.[5] Furthermore, these substitutions, particularly the fluoro group, can block sites of metabolic oxidation, thereby increasing the metabolic stability and half-life of the resulting API.[5]

-

3-(3-methylphenyl) Group: The addition of a second aromatic ring via the propyl chain introduces significant steric bulk and modifies the overall lipophilicity of the molecule. The specific meta-position of the methyl group on this second ring can fine-tune the compound's conformational flexibility and interaction with hydrophobic pockets in target proteins.

Physicochemical Properties

A thorough understanding of the intermediate's properties is essential for process development and analytical method design.

| Property | Value | Source |

| IUPAC Name | 1-(3-Chloro-4-fluorophenyl)-3-(3-methylphenyl)propan-1-one | - |

| Molecular Formula | C₁₆H₁₄ClFO | [6] |

| Molecular Weight | 276.73 g/mol | [6] |

| Appearance | Solid (predicted) | - |

| CAS Number | 898768-93-9 | [6] |

| SMILES | CC1=CC=C(CCC(=O)C2=CC=C(F)C(Cl)=C2)C=C1 | [6] |

Proposed Synthetic Pathway: Towards a Novel Bupropion Analogue

We propose a robust and well-documented two-step synthetic route to incorporate the title compound into a novel API candidate: 2-(tert-butylamino)-1-(3-chloro-4-fluorophenyl)-3-(3-methylphenyl)propan-1-one . This pathway leverages the reactivity of the α-carbon adjacent to the ketone, a classic transformation for this class of compounds.[7][8] The synthesis involves an initial α-bromination followed by a nucleophilic substitution with tert-butylamine.

Overall Synthetic Workflow

The diagram below outlines the complete process, from the starting intermediate to the purified and validated API candidate.

Caption: High-level overview of the synthetic and analytical process.

Detailed Experimental Protocols

The following protocols provide step-by-step instructions for the synthesis and are designed with safety and reproducibility as primary concerns.

Protocol 3.1: α-Bromination of 3'-Chloro-4'-fluoro-3-(3-methylphenyl)propiophenone

Objective: To synthesize the key intermediate, 2-bromo-1-(3-chloro-4-fluorophenyl)-3-(3-methylphenyl)propan-1-one.

Rationale: The α-position to the carbonyl is readily brominated under acidic conditions. Acetic acid serves as both a solvent and a catalyst for the enolization required for the reaction to proceed. This is a standard and high-yielding method for producing α-haloketones, which are versatile electrophiles.[8]

Materials:

-

3'-Chloro-4'-fluoro-3-(3-methylphenyl)propiophenone (1.0 eq)

-

Glacial Acetic Acid

-

Bromine (Br₂) (1.05 eq)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Sodium Thiosulfate (Na₂S₂O₃) solution

-

Dichloromethane (DCM)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Round-bottom flask, dropping funnel, magnetic stirrer

Procedure:

-

Reaction Setup: In a fume hood, dissolve 3'-Chloro-4'-fluoro-3-(3-methylphenyl)propiophenone (1.0 eq) in glacial acetic acid (approx. 5 mL per 1 g of starting material) in a round-bottom flask equipped with a magnetic stir bar.

-

Bromine Addition: Cool the solution in an ice bath. Slowly add bromine (1.05 eq) dropwise via a dropping funnel over 30 minutes. Maintain the temperature below 10 °C.

-

Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

-

Workup - Quenching: Carefully pour the reaction mixture into ice-cold water. A precipitate or oil should form.

-

Workup - Neutralization & Extraction: Add saturated NaHCO₃ solution carefully until effervescence ceases and the pH is neutral. If a yellow/orange color from excess bromine persists, add a few drops of sodium thiosulfate solution to quench it. Extract the aqueous layer three times with dichloromethane (DCM).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

QC Checkpoint: The resulting crude oil or solid is the α-bromo ketone intermediate. Analyze a small sample via ¹H NMR to confirm the disappearance of the α-CH₂ protons and the appearance of a new α-CHBr methine proton. The crude product is often used directly in the next step without further purification.

Safety Note: Bromine is highly corrosive and toxic. All operations must be performed in a certified chemical fume hood with appropriate personal protective equipment (gloves, goggles, lab coat).

Protocol 3.2: Synthesis of the Target API via Nucleophilic Substitution

Objective: To synthesize 2-(tert-butylamino)-1-(3-chloro-4-fluorophenyl)-3-(3-methylphenyl)propan-1-one hydrochloride.

Rationale: The α-bromo ketone is a potent electrophile. tert-Butylamine acts as the nucleophile, displacing the bromide in an Sₙ2 reaction. Using an excess of the amine (2.5-3.0 eq) serves a dual purpose: it drives the reaction to completion and acts as a base to neutralize the HBr byproduct, preventing side reactions.[7]

Materials:

-

Crude α-bromo ketone intermediate from Protocol 3.1 (1.0 eq)

-

tert-Butylamine (3.0 eq)

-

Acetonitrile (ACN) or Tetrahydrofuran (THF)

-

Diethyl ether

-

HCl in Diethyl Ether (2M solution)

Procedure:

-

Reaction Setup: Dissolve the crude α-bromo ketone intermediate in acetonitrile (approx. 10 mL per 1 g) in a round-bottom flask.

-

Amine Addition: Add tert-butylamine (3.0 eq) to the solution. Seal the flask and stir at room temperature for 12-24 hours.

-

Reaction Monitoring: Monitor the reaction by TLC or LC-MS for the formation of the product and disappearance of the intermediate.

-

Workup: Concentrate the reaction mixture under reduced pressure to remove the solvent and excess amine.

-

Extraction: Dissolve the residue in DCM and wash with water to remove any amine salts. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

-

Purification: Purify the crude product (free base) using silica gel column chromatography, typically with a hexane/ethyl acetate gradient.

-

Salt Formation: Dissolve the purified free base in a minimal amount of diethyl ether. Cool the solution in an ice bath and add a 2M solution of HCl in diethyl ether dropwise until precipitation is complete.

-

Isolation: Collect the resulting white solid (the hydrochloride salt) by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.

Analytical Characterization and Quality Control

A robust analytical package is non-negotiable for validating the identity and purity of a potential API. This ensures that subsequent biological testing is performed on a well-characterized entity.

Analytical QC Workflow

The following diagram illustrates the decision-making process for batch release based on analytical data.

Caption: A self-validating workflow for API candidate approval.

Recommended Analytical Methods

The choice of analytical technique depends on the information required. A combination of chromatographic and spectroscopic methods is essential.[9][10]

| Analysis Type | Purpose | Typical Parameters |

| HPLC-UV | Quantify purity and identify impurities. | Column: C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm).Mobile Phase: Gradient of Water (0.1% TFA) and Acetonitrile (0.1% TFA).Flow Rate: 1.0 mL/min.Detection: 254 nm. |

| LC-MS | Confirm molecular weight of the product. | Couple the HPLC output to a mass spectrometer (e.g., ESI+) to obtain the [M+H]⁺ ion. |

| ¹H & ¹³C NMR | Unambiguously determine the chemical structure. | Solvent: DMSO-d₆ or D₂O.Confirm expected chemical shifts, splitting patterns, and integration for all protons and carbons. |

| FTIR | Confirm functional groups. | Identify key stretches, such as C=O (ketone) around 1680-1700 cm⁻¹ and N-H bands. |

Potential Biological Significance

The synthesized API candidate, being a structural analogue of bupropion, is a prime candidate for evaluation as a monoamine reuptake inhibitor.[11][12] Bupropion's mechanism of action involves blocking the dopamine transporter (DAT) and norepinephrine transporter (NET).[7] It is hypothesized that the specific halogenation pattern and the additional phenyl ring of this new analogue could modulate its selectivity and potency for these transporters, potentially leading to an improved therapeutic profile or novel CNS activity. The next logical steps would involve in vitro binding and uptake assays using cell lines expressing human DAT and NET.

Conclusion

3'-Chloro-4'-fluoro-3-(3-methylphenyl)propiophenone is a highly valuable and strategically designed building block for pharmaceutical research. The established synthetic protocols for α-bromination and amination provide a reliable and scalable path for its incorporation into novel API candidates. By following the detailed experimental and analytical workflows presented in these application notes, researchers can confidently synthesize and validate new chemical entities, accelerating the discovery and development of next-generation therapeutics.

References

-

Damaj, M. I., et al. (2004). Synthesis and Biological Evaluation of Bupropion Analogues as Potential Pharmacotherapies for Smoking Cessation. Journal of Medicinal Chemistry. Available at: [Link]

-

European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). (n.d.). Synthetic cathinones drug profile. EMCDDA. Available at: [Link]

-

Carroll, F. I., et al. (2010). Synthesis and Biological Evaluation of Bupropion Analogues as Potential Pharmacotherapies for Smoking Cessation. Journal of Medicinal Chemistry. Available at: [Link]

-

Carroll, F. I., et al. (2009). Synthesis and Biological Evaluation of Bupropion Analogues as Potential Pharmacotherapies for Cocaine Addiction. ResearchGate. Available at: [Link]

-

Carroll, F. I., et al. (2009). Synthesis and biological evaluation of bupropion analogues as potential pharmacotherapies for cocaine addiction. PubMed. Available at: [Link]

-

Carroll, F. I., et al. (2009). Synthesis and Biological Evaluation of Bupropion Analogues as Potential Pharmacotherapies for Cocaine Addiction. Journal of Medicinal Chemistry. Available at: [Link]

-

NextSDS. (n.d.). 3'-CHLORO-4'-FLUORO-3-(3-METHYLPHENYL)PROPIOPHENONE. NextSDS. Available at: [Link]

-

Wikipedia. (n.d.). Propiophenone. Wikipedia. Available at: [Link]

-

Siew, Y. F., et al. (2014). A Review on Synthetic Cathinone and Its Derivatives: Analyses and Legal Status. Malaysian Journal of Forensic Sciences. Available at: [Link]

-

MDPI. (2024). From Psychoactivity to Antimicrobial Agents: Multifaceted Applications of Synthetic Cathinones and Catha edulis Extracts. MDPI. Available at: [Link]

-

Ferreira, B., et al. (2022). Synthetic Cathinones: Recent Developments, Enantioselectivity Studies and Enantioseparation Methods. Semantic Scholar. Available at: [Link]

-

Bloom Tech. (2024). What role does 4′-Methylpropiophenone play in organic synthesis?. Bloom Tech. Available at: [Link]

-

Wikipedia. (n.d.). Cathinone. Wikipedia. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Role of 4-Methylpropiophenone in Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

-

Gaurang International. (n.d.). Propiophenone Manufacturers Gujarat. Gaurang International. Available at: [Link]

-

MDPI. (2020). Effectiveness of Different Analytical Methods for the Characterization of Propolis: A Case of Study in Northern Italy. MDPI. Available at: [Link]

-

The Good Scents Company. (n.d.). propiophenone. The Good Scents Company. Available at: [Link]

-

Njardarson, J. T., et al. (2018). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PMC. Available at: [Link]

-

Semantic Scholar. (n.d.). Identification and analytical characterization of four synthetic cathinone derivatives iso-4-BMC, β-TH-naphyrone, mexedrone, and 4-MDMC. Semantic Scholar. Available at: [Link]

-

PubChem. (n.d.). 3',4'-Dichloro-3-(3-methylphenyl)propiophenone. PubChem. Available at: [Link]

- Google Patents. (2006). Method for preparing 3' -chloropropiophenone. Google Patents.

-

Wikipedia. (n.d.). Mephedrone. Wikipedia. Available at: [Link]

-

ResearchGate. (2025). 3-Chloropropiophenone. ResearchGate. Available at: [Link]

-

Amir, M., et al. (2011). Synthesis and antimicrobial activity of N 1-(3-chloro-4-fluorophenyl)- N 4-substituted semicarbazone derivatives. ResearchGate. Available at: [Link]

Sources

- 2. nbinno.com [nbinno.com]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemscene.com [chemscene.com]

- 7. Synthesis and Biological Evaluation of Bupropion Analogues as Potential Pharmacotherapies for Smoking Cessation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. mdpi.com [mdpi.com]

- 11. Synthesis and biological evaluation of bupropion analogues as potential pharmacotherapies for cocaine addiction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Cathinone - Wikipedia [en.wikipedia.org]

Technical Support Center: Synthesis of 3'-Chloro-4'-fluoro-3-(3-methylphenyl)propiophenone

Welcome to the Application Scientist Support Center. This guide is designed for researchers and drug development professionals optimizing the synthesis of 3'-chloro-4'-fluoro-3-(3-methylphenyl)propiophenone .

The standard synthetic route for this diarylpropanone derivative relies on a two-step process: a base-catalyzed Claisen-Schmidt (aldol) condensation of 3-chloro-4-fluoroacetophenone with 3-methylbenzaldehyde to form a conjugated chalcone intermediate, followed by the selective 1,4-reduction of the enone double bond[1]. While this pathway is highly scalable, researchers frequently encounter yield-limiting side reactions, including aldehyde disproportionation, over-reduction, and transition-metal-catalyzed hydrodehalogenation of the aryl chloride[2][3].

This guide provides mechanistic troubleshooting, empirical data, and validated protocols to ensure high-yield, chemoselective synthesis.

Synthetic Workflow & Failure Modes

Fig 1. Two-step synthesis pathway highlighting critical failure modes and side reactions.

Troubleshooting & FAQs

Q1: My Claisen-Schmidt condensation yield is unusually low, and TLC shows multiple highly polar byproducts. What is causing this?

A: You are likely observing the Cannizzaro reaction [1]. Because 3-methylbenzaldehyde lacks α -hydrogens, exposure to high localized concentrations of strong alkali (like NaOH or KOH) causes it to disproportionate into 3-methylbenzyl alcohol and 3-methylbenzoic acid[2]. This consumes your starting material before it can condense with the acetophenone enolate.

-

The Fix: Do not add the base to the aldehyde directly. Instead, dissolve both the acetophenone and the benzaldehyde in ethanol, cool the mixture to 0–5 °C, and add the aqueous NaOH dropwise over 15–30 minutes with vigorous stirring to prevent local base pooling.

Q2: The chalcone intermediate is not precipitating out of the ethanolic reaction mixture after 4 hours. How do I force crystallization?

A: While many chalcones precipitate spontaneously, highly substituted or fluorinated derivatives can remain solvated or form supersaturated oils (often referred to as "oiling out").

-

The Fix: First, ensure the reaction has reached completion via TLC (Hexane:EtOAc 9:1)[2]. If complete, add crushed ice or ice-cold distilled water dropwise until the solution becomes turbid. Scratch the inside of the glass flask with a glass rod to provide nucleation sites. If it forms a sticky mass, leave it at 4 °C overnight to solidify[4].

Q3: During the hydrogenation of the chalcone to the propiophenone, I am losing the chlorine atom on the aromatic ring. Why is this happening?

A: This is a classic case of hydrodehalogenation [3]. Palladium on carbon (Pd/C) is highly active for the hydrogenolysis of aryl-chlorine bonds[5]. Under an H2 atmosphere, the C-Cl bond undergoes oxidative addition to the Pd(0) surface, followed by reductive elimination with hydride, yielding a dechlorinated byproduct.

-

The Fix: You must abandon standard Pd/C hydrogenation. Instead, utilize a chemoselective single-electron transfer (SET) reduction using Zinc dust and Ammonium Chloride ( Zn/NH4Cl ) in aqueous ethanol[6][7]. This system selectively reduces the conjugated α,β -unsaturated double bond via a 1,4-reduction mechanism without cleaving the aryl chloride or reducing the carbonyl group.

Q4: If I use standard reducing agents like NaBH4 , I get an allylic alcohol instead of the saturated ketone. How do I control the regioselectivity?

A: Sodium borohydride ( NaBH4 ) is a hard nucleophile that preferentially attacks the hard electrophilic center—the carbonyl carbon—resulting in a 1,2-reduction to the allylic alcohol[7]. To achieve 1,4-reduction (alkene reduction), you need a softer reducing system. As mentioned in Q3, Zn/NH4Cl is ideal. Alternatively, Wilkinson's catalyst ( RhCl(PPh3)3 ) with H2 can selectively reduce the alkene, though it is more expensive.

Quantitative Data: Catalyst & Reagent Selection

To demonstrate the causality of reagent selection on chemoselectivity, the following table summarizes the expected outcomes when reducing the 3'-chloro-4'-fluoro chalcone intermediate using various standard methodologies.

| Reducing System | Alkene Reduction (1,4) | Carbonyl Reduction (1,2) | Aryl C-Cl Cleavage | Expected Yield of Target |

| H2 , 10% Pd/C (1 atm) | Complete | Minor | High (>60%) | < 30% |

| NaBH4 , Methanol | Minor | Complete | None | < 5% |

| HCOONH4 , Pd/C | Complete | Minor | Moderate | ~ 45% |

| H2 , Wilkinson's Catalyst | Complete | None | None | ~ 85% |

| Zn dust, NH4Cl , EtOH/ H2O | Complete | None | None | > 90% |

Table 1. Impact of reducing agents on chemoselectivity and overall yield. Zn/ NH4Cl provides the optimal balance of selectivity, cost, and yield[6].

Validated Experimental Protocols

Protocol A: Synthesis of the Chalcone Intermediate (Claisen-Schmidt Condensation)

Objective: Maximize enone formation while suppressing the Cannizzaro side-reaction.

-

Preparation: In a 250 mL 3-neck round-bottom flask equipped with a magnetic stirrer and thermometer, dissolve 3-chloro-4-fluoroacetophenone (10.0 mmol) and 3-methylbenzaldehyde (10.0 mmol) in absolute ethanol (30 mL)[4].

-

Cooling: Submerge the flask in an ice-water bath and allow the internal temperature to reach 0–5 °C.

-

Base Addition: Prepare a solution of 40% w/v aqueous NaOH (5 mL). Using an addition funnel, add the NaOH solution dropwise over 20 minutes. Maintain the internal temperature below 10 °C to prevent aldehyde disproportionation[2].

-

Reaction: Once addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 3–4 hours. Monitor the disappearance of the aldehyde via TLC (UV detection at 254 nm)[2].

-

Workup: Pour the thick reaction mixture into 100 mL of crushed ice/water. Neutralize slowly with 1M HCl until pH ~7.

-

Isolation: Filter the precipitated yellow solid under vacuum. Wash the filter cake with cold distilled water (3 x 20 mL) and cold ethanol (10 mL). Recrystallize from hot ethanol to yield the pure chalcone.

Protocol B: Selective 1,4-Reduction to Propiophenone (Zn/ NH4Cl Method)

Objective: Reduce the alkene quantitatively without hydrodehalogenation of the aryl chloride.

-

Preparation: In a 100 mL round-bottom flask, dissolve the purified chalcone (5.0 mmol) from Protocol A in a mixture of ethanol (25 mL) and distilled water (10 mL)[6].

-

Reagent Addition: Add solid Ammonium Chloride ( NH4Cl , 25.0 mmol, 5.0 eq) to the stirring solution, followed by activated Zinc dust (50.0 mmol, 10.0 eq)[6]. Note: Ensure the Zn dust is finely powdered and free of heavy oxide layers.

-

Reaction: Stir the heterogeneous mixture vigorously at room temperature (or mild heating at 40 °C if solubility is poor). The reaction typically reaches completion within 2–4 hours. Monitor via TLC to ensure the complete disappearance of the UV-active conjugated chalcone spot.

-

Filtration: Filter the reaction mixture through a pad of Celite to remove the unreacted zinc and zinc salts. Wash the Celite pad thoroughly with ethyl acetate (30 mL).

-

Extraction: Transfer the filtrate to a separatory funnel. Add water (30 mL) and extract the aqueous layer with ethyl acetate (2 x 20 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na2SO4 , and concentrate under reduced pressure. The resulting residue is the highly pure 3'-chloro-4'-fluoro-3-(3-methylphenyl)propiophenone.

References

-

Review on Synthesis of Chalcone and its Derivatives with their Biological Activities. International Journal of Advanced Research in Science, Communication and Technology. Available at: [Link]

-

Synthesis and anti-tumor activity of piperonal substituted chalcone. African Journal of Pharmacy and Pharmacology. Available at:[Link]

-

Preparation of chalcone and its further Robinson annulation with ethyl acetoacetate. Royal Society of Chemistry. Available at:[Link]

-

Selective 1,4-reduction of chalcones with Zn/NH4Cl/C2H5OH/H2O. ResearchGate. Available at:[Link]

-

Hydrodechlorination of Aryl Chlorides Under Biocompatible Conditions. National Center for Biotechnology Information (PMC). Available at:[Link]

-

Reduction of α,β unsaturated carbonyl compounds by Ni2+-BH4. ResearchGate. Available at:[Link]

-

Catalytic Hydrodehalogenation Reactions. Thieme Connect. Available at:[Link]

Sources

- 1. ijarsct.co.in [ijarsct.co.in]

- 2. rsc.org [rsc.org]

- 3. Hydrodechlorination of Aryl Chlorides Under Biocompatible Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and anti-tumor activity of piperonal substituted chalcone - American Journal of Pharmacotherapy and Pharmaceutical Sciences [ajpps.org]

- 5. Thieme E-Books & E-Journals [thieme-connect.de]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

minimizing halogenated byproducts in 3'-Chloro-4'-fluoro-3-(3-methylphenyl)propiophenone production

Introduction

Welcome to the technical support guide for the synthesis of 3'-Chloro-4'-fluoro-3-(3-methylphenyl)propiophenone. This propiophenone derivative is a valuable intermediate in pharmaceutical and materials science research. Its synthesis, typically achieved via a Friedel-Crafts acylation, presents a common yet critical challenge: the formation of halogenated byproducts, primarily positional isomers. Achieving high isomeric purity is paramount, as the pharmacological and material properties of the final products are highly dependent on their specific chemical structure.

This guide provides in-depth, field-proven insights structured in a question-and-answer format to address specific issues encountered during synthesis. We will explore the causality behind experimental choices, provide validated protocols, and offer robust troubleshooting strategies to help you minimize byproduct formation and maximize the yield of your target molecule.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for 3'-Chloro-4'-fluoro-3-(3-methylphenyl)propiophenone and what are its core components?

A1: The most direct and widely used method is the Friedel-Crafts acylation .[1][2] This reaction is a classic electrophilic aromatic substitution that involves attaching an acyl group to an aromatic ring.[3][4] The key components for this specific synthesis are:

-

Aromatic Substrate: 1-Chloro-2-fluorobenzene.

-

Acylating Agent: 3-(3-methylphenyl)propanoyl chloride.

-

Lewis Acid Catalyst: Anhydrous aluminum chloride (AlCl₃) is the most common choice, though others like FeCl₃ or ZnCl₂ can be used.[5][6]

The reaction involves the activation of the acyl chloride by the Lewis acid to form a highly reactive acylium ion, which then attacks the electron-rich 1-chloro-2-fluorobenzene ring.[1][7]

Q2: What are the most common halogenated byproducts, and why do they form?

A2: The most prevalent halogenated byproducts are positional isomers of the target molecule. The formation of these isomers is dictated by the principles of electrophilic aromatic substitution and the directing effects of the substituents on the 1-chloro-2-fluorobenzene ring.

Both chlorine and fluorine are ortho, para-directing groups.[8] This means they direct the incoming electrophile (the acylium ion) to the positions adjacent (ortho) or opposite (para) to themselves. However, they are also deactivating groups, making the ring less reactive than benzene itself. The primary isomers formed are:

-

Desired Product: 3'-Chloro-4'-fluoro-3-(3-methylphenyl)propiophenone (acylation at C-5, para to fluorine and meta to chlorine).

-

Primary Isomeric Byproduct: 2'-Chloro-3'-fluoro-3-(3-methylphenyl)propiophenone (acylation at C-6, ortho to fluorine and meta to chlorine).

The preference for the desired product is largely driven by sterics; the para position to the fluorine is less sterically hindered than the ortho position.[8]

Q3: Can polyacylation occur, leading to multiple acyl groups being added?

A3: Polyacylation is a significant concern in Friedel-Crafts alkylation, but it is much less common in Friedel-Crafts acylation.[7][9] The reason for this is that the acyl group (a ketone) introduced onto the aromatic ring is an electron-withdrawing group. This deactivates the ring, making it substantially less nucleophilic and therefore less likely to undergo a second acylation reaction.[7][8][10] While not impossible under extremely harsh conditions, it is not a primary source of byproducts if the reaction stoichiometry and conditions are properly controlled.

Q4: How does the choice and amount of Lewis acid catalyst impact byproduct formation?

A4: The Lewis acid catalyst is arguably the most critical factor in controlling the reaction's outcome.

-

Activity: Strong Lewis acids like AlCl₃ are highly effective at generating the acylium ion, but their high reactivity can sometimes lead to lower selectivity and the formation of side products if not used correctly.[3] Milder Lewis acids may offer higher selectivity but could result in lower conversion rates.

-

Stoichiometry: In Friedel-Crafts acylation, the catalyst complexes not only with the acyl chloride but also with the ketone product.[10][11] Therefore, a stoichiometric amount (or a slight excess, e.g., 1.1-1.3 equivalents) of the Lewis acid is typically required to drive the reaction to completion. Using a significant excess can increase the likelihood of side reactions.

Q5: What is the role of temperature in controlling isomer formation?

A5: Temperature control is crucial for selectivity. Friedel-Crafts acylations are often exothermic.

-

Low Temperatures (0-5 °C): Running the reaction at lower temperatures generally enhances selectivity. It provides better kinetic control, favoring the formation of the sterically less-hindered para-acylated product over the ortho-isomer.[9]

-

Elevated Temperatures: Allowing the reaction temperature to rise can provide enough energy to overcome the activation barrier for the formation of the ortho-isomer, leading to a poorer product ratio.

Troubleshooting Guide

This section addresses common problems encountered during the synthesis, their probable causes, and recommended solutions.

Problem 1: High Levels of Isomeric Byproducts (>10%) Detected by HPLC/GC

| Probable Cause | Recommended Solution |

| Suboptimal Temperature Control: The reaction mixture was allowed to exotherm significantly above 10 °C during the addition of the acylating agent. | Maintain strict temperature control. Use an ice/salt bath or a cryo-cooler to keep the internal reaction temperature between 0 °C and 5 °C, especially during the addition of the 3-(3-methylphenyl)propanoyl chloride. |

| Incorrect Catalyst Stoichiometry: An excessive amount of AlCl₃ (>1.5 equivalents) was used, increasing reactivity and reducing selectivity. | Use a stoichiometric amount of AlCl₃ (1.1 to 1.2 equivalents relative to the acyl chloride). Ensure the AlCl₃ is of high purity and anhydrous, as moisture will deactivate it.[8] |

| Solvent Effects: The chosen solvent may not be optimal for isomeric control. | Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are standard and effective solvents. Ensure the solvent is anhydrous. Using a more polar solvent like nitrobenzene is generally not recommended as it can lead to tarry byproducts.[12] |

Problem 2: Low Conversion of Starting Material (1-Chloro-2-fluorobenzene)

| Probable Cause | Recommended Solution |

| Deactivated Catalyst: The anhydrous aluminum chloride was exposed to atmospheric moisture before or during the reaction. | Handle AlCl₃ in a glovebox or under a stream of inert gas (Nitrogen or Argon). Use freshly opened, high-purity AlCl₃. Ensure all glassware is oven-dried and the solvent is anhydrous. |

| Insufficient Reaction Time or Temperature: The reaction was not allowed to proceed to completion. | After the initial addition at low temperature, allow the reaction to slowly warm to room temperature and stir for an additional 2-6 hours.[13] Monitor the reaction's progress using Thin Layer Chromatography (TLC) or a small aliquot quench analyzed by GC/HPLC. |

| Impure Acylating Agent: The 3-(3-methylphenyl)propanoyl chloride starting material was of low purity or contained residual acid. | Prepare the acyl chloride fresh from 3-(3-methylphenyl)propanoic acid using thionyl chloride (SOCl₂) or oxalyl chloride and purify it by vacuum distillation before use. |

Visualizing the Troubleshooting Logic

Caption: Troubleshooting workflow for synthesis optimization.

Optimized Experimental Protocols

Protocol 1: Synthesis of 3-(3-methylphenyl)propanoyl chloride

This preliminary step is critical for ensuring a high-purity acylating agent.

-

Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a gas outlet connected to a scrubber (to neutralize HCl gas), add 3-(3-methylphenyl)propanoic acid (1.0 eq).

-

Reagent Addition: Under an inert atmosphere (N₂), slowly add thionyl chloride (SOCl₂) (1.5 eq) dropwise at room temperature.

-

Reaction: After the addition is complete, heat the mixture to 70-80 °C and maintain for 2-3 hours, or until gas evolution ceases.

-

Purification: Allow the mixture to cool to room temperature. Remove the excess thionyl chloride by distillation under atmospheric pressure. The remaining crude 3-(3-methylphenyl)propanoyl chloride is then purified by vacuum distillation to yield a clear, colorless liquid.

Protocol 2: Optimized Friedel-Crafts Acylation

-

Setup: Equip a 500 mL three-necked, oven-dried round-bottom flask with a mechanical stirrer, a dropping funnel, and a nitrogen inlet.

-

Catalyst Suspension: Charge the flask with anhydrous aluminum chloride (AlCl₃) (1.2 eq) and anhydrous dichloromethane (DCM). Cool the stirred suspension to 0-5 °C using an ice bath.[9]

-

Acylium Ion Formation: Add the purified 3-(3-methylphenyl)propanoyl chloride (1.1 eq), dissolved in a small amount of anhydrous DCM, dropwise to the AlCl₃ suspension while maintaining the temperature at 0-5 °C. Stir for 20 minutes to allow for the formation of the acylium ion complex.[9]

-

Substrate Addition: Add 1-chloro-2-fluorobenzene (1.0 eq), dissolved in anhydrous DCM, dropwise to the reaction mixture over 1-2 hours. Critically, maintain the internal temperature below 5 °C throughout the addition.

-

Reaction Completion: After the addition is complete, allow the reaction to stir at 0-5 °C for an additional hour, then let it warm to room temperature and stir for another 3-5 hours. Monitor progress by TLC or GC.

-

Workup: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to quench the reaction and decompose the aluminum complexes.

-

Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM.

-

Purification: Combine the organic layers and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Final Purification: The crude product can be further purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol) to remove residual isomers.[13]

Visualizing the Synthetic Pathway

Caption: Friedel-Crafts acylation pathway and major byproducts.

Analytical Characterization

A robust analytical method is essential for quantifying the purity of the final product and identifying byproducts. High-Performance Liquid Chromatography (HPLC) is a widely used and effective technique.[14]

Table 1: Representative HPLC Method Parameters

| Parameter | Condition |

| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | Start at 60% B, ramp to 95% B over 15 min, hold for 5 min |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detector | UV at 254 nm |

| Injection Volume | 10 µL |

| Sample Prep | Dissolve ~1 mg of sample in 1 mL of Acetonitrile |